(4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate
Overview
Description
(4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a nitrophenyl group and a diethylsulfamoyl group attached to a benzoate core. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate typically involves the esterification of 3-(diethylsulfamoyl)benzoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-(diethylsulfamoyl)benzoic acid and 4-aminophenol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-(diethylsulfamoyl)benzoic acid and 4-nitrophenol.
Scientific Research Applications
(4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The diethylsulfamoyl group may interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl) 3-(diethylamino)sulfonylbenzoate: Similar structure but with an amino group instead of a sulfamoyl group.
(4-Nitrophenyl) 3-(dimethylsulfamoyl)benzoate: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness
(4-Nitrophenyl) 3-(diethylsulfamoyl)benzoate is unique due to the presence of both nitrophenyl and diethylsulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-nitrophenyl) 3-(diethylsulfamoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-18(4-2)26(23,24)16-7-5-6-13(12-16)17(20)25-15-10-8-14(9-11-15)19(21)22/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERHMORJZRJRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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